Differential Dopamine Transporter (DAT) Activity Profile vs. 1-Boc-2-aminomethylpiperidine
In a head-to-head binding assay, tert-butyl 2-aminopiperidine-1-carboxylate demonstrated an IC50 of 441 nM for displacing [3H]WIN-35428 from the human dopamine transporter (DAT) expressed in mouse N2A cells [1]. In contrast, a closely related analog, 1-Boc-2-aminomethylpiperidine (CAS 370069-31-1), was tested under identical assay conditions and exhibited a significantly higher IC50 of 871 nM [1]. This represents a 1.97-fold difference in potency for DAT binding, highlighting that the direct attachment of the amine to the piperidine ring in the target compound yields a more favorable interaction with the transporter's binding pocket compared to the homologated aminomethyl derivative.
| Evidence Dimension | Displacement of [3H]WIN-35428 from human DAT |
|---|---|
| Target Compound Data | IC50 = 441 nM |
| Comparator Or Baseline | tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (1-Boc-2-aminomethylpiperidine): IC50 = 871 nM |
| Quantified Difference | 1.97-fold lower IC50 for the target compound (higher potency) |
| Conditions | Human DAT expressed in mouse N2A cells; competitive binding assay using [3H]WIN-35428 |
Why This Matters
For researchers developing DAT-targeted probes or therapeutics, this quantitative difference in binding affinity is crucial for determining which chemical scaffold is most suitable for further optimization, directly impacting project timelines and resource allocation.
- [1] EcoDrugPlus Database. (n.d.). Bioactivity data for compound CHEMBL675998. Retrieved from https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
